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Compound of Interest

1,3,5-Trichloro-2,4,6-
Compound Name:
triiodobenzene

cat. No.: B1312816

An In-depth Technical Guide on the Molecular Structure of 1,3,5-Trichloro-2,4,6-
triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,3,5-
trichloro-2,4,6-triiodobenzene, a key intermediate in the synthesis of specialized organic
compounds. The document details its chemical identity, structural properties, synthesis, and
spectroscopic characterization.

Chemical Identity and Properties

1,3,5-Trichloro-2,4,6-triiodobenzene is a fully substituted aromatic compound with the
chemical formula CeClsls.[1] Its structure consists of a central benzene ring where the hydrogen
atoms are replaced by three chlorine and three iodine atoms in an alternating pattern. This
unique substitution pattern imparts significant academic interest, particularly in the study of
halogen bonding.[2]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference
1,3,5-Trichloro-2,4,6-

IUPAC Name . N/A
triiodobenzene

CAS Number 151721-79-8 [3]

Molecular Formula CeClsls [1]

Molecular Weight 559.13 g/mol [1]

Monoisotopic Mass 557.6200 Da N/A
RCCCCPGFWUMWNDX-

InChiKey N/A
UHFFFAOYSA-N
C1(=C(C(=C(C(=C1chnhcnncl

Canonical SMILES ) (FeleEe D) N/A

Melting Point 276 °C [4]
White to light yellow

Appearance

powder/crystal

Molecular Structure and Geometry

While experimentally determined crystal structure data for 1,3,5-trichloro-2,4,6-

triiodobenzene is not publicly available, theoretical estimations provide insight into its bond

lengths and angles. The steric hindrance and electronic effects of the six halogen substituents

are expected to cause some deviation from the ideal planar hexagonal geometry of benzene.

Table 2: Estimated Molecular Geometry

Parameter Estimated Value
C-C Bond Length ~1.39-1.40 A
C-Cl Bond Length ~1.72 A

C-l Bond Length ~2.09-2.10 A

C-C-C Bond Angle

Slight deviation from 120°
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The alternating arrangement of the smaller, more electronegative chlorine atoms and the
larger, more polarizable iodine atoms creates a unique electronic distribution on the aromatic
ring, making it a valuable tool for crystal engineering and supramolecular chemistry.[2]

Synthesis

The primary method for the synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene involves the
direct electrophilic halogenation of 1,3,5-trichlorobenzene.

Experimental Protocol: Synthesis from 1,3,5-
Trichlorobenzene

This protocol is based on the procedure outlined by ChemicalBook.[4]
Materials:

e 1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)

e lodine (40.3 g, 158.8 mmol)

e 98% Concentrated Sulfuric Acid (75 mL)

e Aqueous Sodium Bisulfite

o Saturated Aqueous Sodium Bicarbonate

» Deionized Water

o Tetrahydrofuran (THF)

Procedure:

e To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene, iodine, and concentrated
sulfuric acid.

e Heat the mixture to 140 °C and reflux for 72 hours.
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 After the reaction is complete, cool the mixture and wash sequentially with aqueous sodium
bisulfite, saturated aqueous sodium bicarbonate, and deionized water.

e Dry the crude product.

e Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization to obtain
colorless needle-like crystals.

Yield: 14.3 g (93%)

o Aqueous Workup e v LT
( 1,3,5-Trichlorobenzene + Iz + H2SOa4 HReﬂux at 140°C for 7Zh)—>( (NaHS0s, NaHCOs, Hz0) HRecrystalhzanon from THF 1,3,5-Trichloro-2,4,6-triiodobenzene

Click to download full resolution via product page

Caption: Synthesis workflow for 1,3,5-trichloro-2,4,6-triiodobenzene.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 1,3,5-trichloro-2,4,6-
triiodobenzene.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The
mass spectrum is characterized by a distinct isotopic pattern due to the presence of three
chlorine atoms (3>Cl and 3/Cl isotopes). The molecular ion peak (M+) is expected at an m/z of
approximately 558.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions corresponding to the carbon-
halogen bonds and the aromatic ring stretches. Due to the full substitution of the benzene ring,
the characteristic C-H stretching vibrations around 3000-3100 cm~* will be absent.

Table 3: Predicted IR Absorption Bands
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Vibrational Mode Characteristic Wavenumber (cm~?)
Aromatic C=C Stretch ~1400 - 1600

C-ClI Stretch ~550 - 850

C-I Stretch ~500 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR: As there are no protons in the molecule, no signals are expected in the H NMR
spectrum.

13C NMR: Due to the symmetry of the molecule, two signals are anticipated in the proton-
decoupled 3C NMR spectrum. One signal corresponds to the three carbons bonded to
chlorine, and the other to the three carbons bonded to iodine. The chemical shifts are
influenced by the electronegativity and the heavy atom effect of the halogens. Generally,
carbons attached to halogens are deshielded, with the effect being more pronounced for
more electronegative halogens. However, the "heavy atom effect" of iodine can cause an
upfield shift for the carbon to which it is attached.

Applications in Research and Development

1,3,5-Trichloro-2,4,6-triiodobenzene serves as a versatile building block in several areas of

chemical science:

Supramolecular Chemistry: The iodine atoms act as effective halogen bond donors, making
the molecule a valuable component in the design and synthesis of complex supramolecular
architectures.[2]

Organic Synthesis: The differential reactivity of the C-Cl and C-1 bonds allows for selective
functionalization, enabling the synthesis of complex polysubstituted aromatic compounds.

Drug Development: It is utilized as a key intermediate in the synthesis of various active
pharmaceutical ingredients and specialized formulations, including high-density contrast
agents for medical imaging due to its high halogen content.[1]
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1,3,5-Trichloro-2,4,6-triiodobenzene

Supramolecular Chemistry Organic Synthesis Drug Development
(Halogen Bonding) (Polysubstituted Arenes) (APIs, Contrast Agents)
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Caption: Key application areas of 1,3,5-trichloro-2,4,6-triiodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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